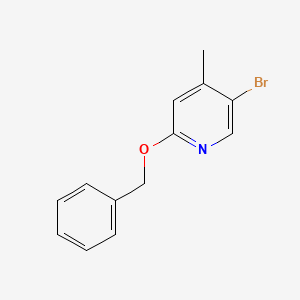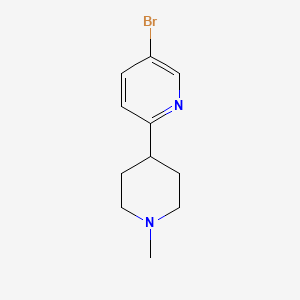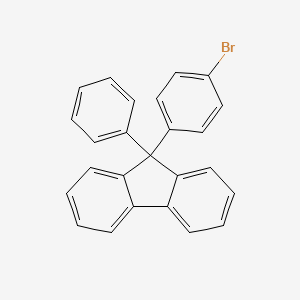
2-(Benzyloxy)-5-bromo-4-methylpyridine
Descripción general
Descripción
The compound “2-(Benzyloxy)-5-bromo-4-methylpyridine” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyloxy compounds can generally be synthesized using the Williamson Ether Synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or a sulfonate ester.Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring substituted with a benzyloxy group at the 2-position, a bromo group at the 5-position, and a methyl group at the 4-position .Chemical Reactions Analysis
Benzyloxy compounds are known to undergo various chemical reactions. For example, they can be oxidized to benzoates, which can then be hydrolyzed under basic conditions .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
2-(Benzyloxy)-5-bromo-4-methylpyridine has been utilized in asymmetric synthesis, specifically in the synthesis of enantiomerically pure 3-substituted piperidines from lactam via the bromo derivative. This process involves the direct alkylation with corresponding halides to obtain optically pure derivatives, such as t-butyl acetate and 5-methylpyridine derivatives (Micouin et al., 1994).
Benzylation of Alcohols
Another application is in the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. This method involves converting alcohols into benzyl ethers upon warming, demonstrating the utility of 2-benzyloxy-1-methylpyridinium triflate in the benzylation process with good to excellent yield across a range of alcohols (Poon & Dudley, 2006).
Synthesis of Pyridine-Based Derivatives
In the synthesis of novel pyridine-based derivatives, this compound plays a critical role. Suzuki cross-coupling reactions involving this compound have been shown to produce novel pyridine derivatives with potential as chiral dopants for liquid crystals, along with investigations into their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZAUDQWAGJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)




![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)


![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
